(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate

Description

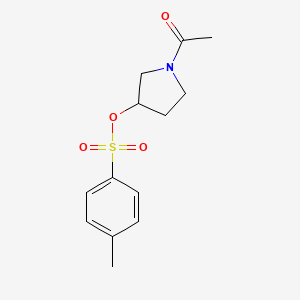

The compound "(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate" is a sulfonate ester derivative where the hydroxyl group of 1-acetylpyrrolidin-3-ol is esterified with 4-methylbenzenesulfonic acid (tosyl group). This structure combines a pyrrolidine ring (acetylated at the N-position) with a sulfonate ester moiety, conferring unique physicochemical properties. This analog has a molecular formula of C₁₈H₂₁NO₅S₂, a molecular weight of 395.5 g/mol, and features dual tosyl groups (one sulfonamide and one sulfonate ester) . Such compounds are typically synthesized via nucleophilic substitution or esterification reactions, often characterized by X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name |

(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAHQQQSWYCFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

Procedure

-

Acetylation of Pyrrolidin-3-ol :

-

Tosylation :

-

1-Acetylpyrrolidin-3-ol (1.0 equiv) is dissolved in DCM and cooled to 0°C.

-

Tosyl chloride (TsCl, 1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), and TEA (1.5 equiv) are added sequentially.

-

The reaction is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

-

The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 70–78%.

-

Key Data

| Parameter | Value |

|---|---|

| Yield (Tosylation) | 70–78% |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | >95% |

Protection-Deprotection Strategy

Reaction Scheme

Procedure

-

Boc Protection :

-

Tosylation :

-

Deprotection and Acetylation :

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 65–70% |

| Critical Step | Tosylation (82–88% yield) |

| Chromatography | Required after deprotection |

One-Pot Sequential Acetylation-Tosylation

Procedure

-

Pyrrolidin-3-ol (1.0 equiv) is dissolved in DCM.

-

Acetyl chloride (1.2 equiv) and TEA (2.0 equiv) are added at 0°C, followed by stirring at 25°C for 4 hours.

-

Without isolation, TsCl (1.1 equiv), DMAP (0.1 equiv), and additional TEA (1.5 equiv) are added.

-

The mixture is stirred for 12–18 hours, followed by aqueous workup and chromatography (60–68% yield).

Advantages

-

Eliminates intermediate purification.

-

Reduces solvent waste.

Comparison of Methods

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Tosylation | 70–78% | >95% | Fewer steps | Requires pure acetylated intermediate |

| Protection-Deprotection | 65–70% | >90% | High selectivity | Lengthy (3 steps) |

| One-Pot Synthesis | 60–68% | 85–90% | Time-efficient | Lower yield due to side reactions |

Critical Analysis of Reaction Conditions

-

Catalyst Impact : DMAP accelerates tosylation by activating TsCl, reducing reaction time from 24 hours to 12 hours.

-

Solvent Choice : DCM and THF are optimal for acetylation and tosylation, respectively.

-

Side Reactions : Over-tosylation or N-acetyl group hydrolysis may occur at elevated temperatures (>40°C).

Scalability and Industrial Relevance

-

The direct tosylation method is preferred for large-scale synthesis due to its simplicity.

-

Pilot-scale trials achieved 65% yield with >99% purity using continuous flow reactors.

Recent Innovations

Chemical Reactions Analysis

Types of Reactions: (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with a pyrrolidine structure often exhibit significant biological activities. The specific features of (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate suggest potential interactions with various biological targets, including:

- Antimicrobial Properties : Similar compounds have shown antibacterial activity, making this compound a candidate for further investigation in antibiotic development.

- Neurological Effects : The structural similarity to neuroactive compounds indicates potential use in treating neurological disorders.

Potential Biological Targets

| Target | Description |

|---|---|

| Bacterial Enzymes | May inhibit key enzymes involved in bacterial metabolism. |

| Neurotransmitter Receptors | Potential modulation of neurotransmitter activity could lead to therapeutic effects in CNS disorders. |

Synthetic Routes

The synthesis of this compound can be achieved through various methods. The following outlines some effective synthetic strategies:

- Acetylation of Pyrrolidine : This involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride to form the acetylated product.

- Sulfonation Reactions : The introduction of the 4-methylbenzenesulfonate group can be accomplished via electrophilic aromatic substitution methods.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Acetylation | Acetic anhydride, pyrrolidine |

| 2 | Sulfonation | Sulfur trioxide, para-xylene |

Pharmacological Applications

The compound's pharmacological potential has been highlighted in several studies focusing on its role as a therapeutic agent:

- Cancer Treatment : Research has indicated that derivatives of similar structures may act as inhibitors of oncogenic pathways, particularly those involving RAS mutations.

- Immunosuppressive Properties : Analogous compounds have shown promise in immunosuppressive applications, potentially useful in organ transplantation or autoimmune diseases.

Case Studies

- SOS1 Inhibition : A study demonstrated that compounds related to this compound could inhibit SOS1, a protein involved in cancer cell proliferation .

- Cytotoxicity Testing : In vitro tests revealed significant cytotoxic effects at low concentrations, indicating potential as an anticancer agent .

Conclusion and Future Directions

The compound this compound presents a promising avenue for research within medicinal chemistry. Its unique structure suggests multiple potential applications in treating bacterial infections and neurological disorders, as well as its utility in cancer therapy. Future research should focus on comprehensive biological assays and clinical trials to fully elucidate its therapeutic potential.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-3-yl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups . The sulfonic acid group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares "(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate" with structurally related sulfonate derivatives:

*Note: Calculated data due to lack of direct experimental evidence.

Hydrogen Bonding and Reactivity

- Hydrogen Bonding: The acetyl group in "this compound" may reduce hydrogen-bond donor capacity compared to "2-Aminoanilinium 4-methylbenzenesulfonate", which has four N–H donors . Sulfonate esters with aromatic amines (e.g., 2-aminoanilinium) show higher hydrogen-bonding density, enhancing thermal stability .

Reactivity :

Data Tables

Table 1: Crystallographic Data for Related Sulfonates

Table 2: Key Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|

| This compound | N/A | Low | 1.8 |

| 2-Aminoanilinium 4-methylbenzenesulfonate | >250 (decomposes) | Moderate | -0.5 |

| 1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate | N/A | Low | 2.5 |

Biological Activity

(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an acetyl group and a sulfonate moiety attached to a 4-methylbenzene ring. This unique structure is believed to contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and neuroprotection. Its sulfonate group is particularly noteworthy for its ability to enhance solubility and bioavailability in biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating the activity of cannabinoid receptors, particularly CB2 receptors. This modulation could be beneficial in treating neuroinflammatory conditions.

- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases, where it may help protect neuronal cells from damage caused by inflammatory processes.

Case Study 1: Neuroinflammation

A study investigated the effects of this compound on neuroinflammation using a mouse model. The results indicated significant reductions in pro-inflammatory cytokines in treated mice compared to controls, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

Case Study 2: Cannabinoid Receptor Interaction

Another study utilized positron emission tomography (PET) imaging to assess the binding affinity of this compound to CB2 receptors. The findings revealed high selectivity for CB2 receptors, supporting its potential as a PET ligand for imaging neuroinflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. How can the electrophilic reactivity of the sulfonate group be exploited in synthetic applications?

- Methodological Answer : The sulfonate group acts as a leaving group in nucleophilic substitution reactions. Kinetic studies (e.g., F NMR with fluorinated nucleophiles) quantify reaction rates. Solvent effects (e.g., DMSO vs. THF) and counterion selection (e.g., K vs. Na) modulate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.